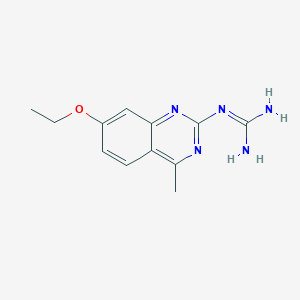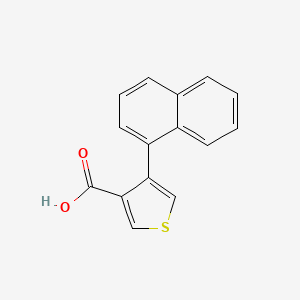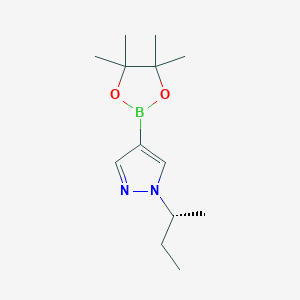
2-(7-Ethoxy-4-methylquinazolin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(7-ethoxy-4-methylquinazolin-2-yl)guanidine typically involves the reaction of 7-ethoxy-4-methylquinazoline with guanidine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The reaction mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-(7-Ethoxy-4-methylquinazolin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(7-Ethoxy-4-methylquinazolin-2-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in various chemical research and industrial applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, 1-(7-ethoxy-4-methylquinazolin-2-yl)guanidine is explored as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals, where its unique chemical properties are leveraged for various applications.
Mechanism of Action
The mechanism of action of 1-(7-ethoxy-4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(7-Ethoxy-4-methylquinazolin-2-yl)guanidine can be compared with other similar quinazoline derivatives, such as:
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
1-(4-Methylquinazolin-2-yl)guanidine: This compound lacks the ethoxy group, which can affect its reactivity and interactions with biological targets.
The uniqueness of 1-(7-ethoxy-4-methylquinazolin-2-yl)guanidine lies in its specific substitution pattern, which influences its chemical reactivity and potential biological activities.
Properties
CAS No. |
301355-29-3 |
|---|---|
Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-(7-ethoxy-4-methylquinazolin-2-yl)guanidine |
InChI |
InChI=1S/C12H15N5O/c1-3-18-8-4-5-9-7(2)15-12(17-11(13)14)16-10(9)6-8/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17) |
InChI Key |
PUCBAAPCIKBUSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC(=NC(=C2C=C1)C)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one](/img/structure/B11864706.png)
![(E)-6-Methyl-2-styrylbenzo[b]thiophene](/img/structure/B11864711.png)



![4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11864723.png)


![1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B11864741.png)
![1-[(2,4-Dihydroxy-6-methylphenyl)methyl]azepan-2-one](/img/structure/B11864745.png)
![2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole](/img/structure/B11864749.png)
![[(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B11864753.png)


